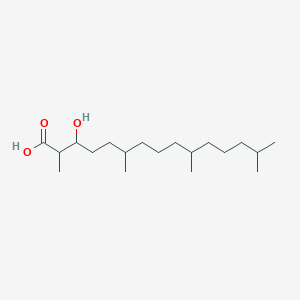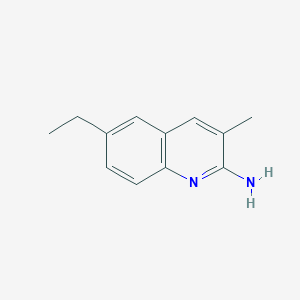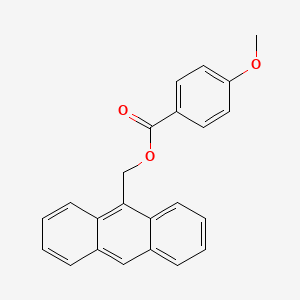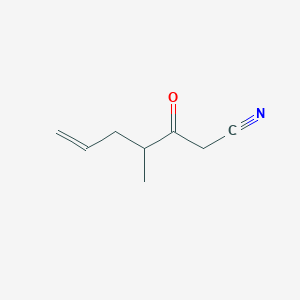
6-Heptenenitrile, 4-methyl-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenenitrile, 4-methyl-3-oxo- is an organic compound with the molecular formula C8H11NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure
Preparation Methods
The synthesis of 6-Heptenenitrile, 4-methyl-3-oxo- typically involves the reaction of ethyl 2-methyl-4-pentenoate with sodium amide in a cold tetrahydrofuran (THF) solution. The reaction is carried out at -45°C, followed by quenching with aqueous hydrochloric acid and subsequent purification through radial chromatography . This method yields the desired nitrile as a yellow oil with a high purity and yield.
Chemical Reactions Analysis
6-Heptenenitrile, 4-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other substituted products.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Heptenenitrile, 4-methyl-3-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 6-Heptenenitrile, 4-methyl-3-oxo- involves its interaction with specific molecular targets and pathways. The nitrile group can form interactions with enzymes and proteins, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
6-Heptenenitrile, 4-methyl-3-oxo- can be compared with other similar compounds, such as:
6-Heptenenitrile: Lacks the ketone group, making it less reactive in certain chemical reactions.
4-Methyl-3-oxopentanenitrile: A shorter chain analog with similar functional groups but different physical and chemical properties.
6-Cyano-1-hexene: Another nitrile derivative with a different carbon chain length and structure .
Properties
CAS No. |
190451-85-5 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-methyl-3-oxohept-6-enenitrile |
InChI |
InChI=1S/C8H11NO/c1-3-4-7(2)8(10)5-6-9/h3,7H,1,4-5H2,2H3 |
InChI Key |
OHOZOSYWACEVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
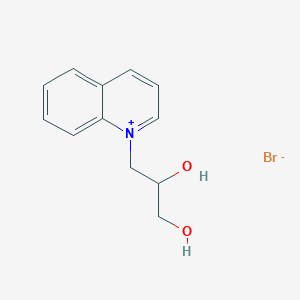
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
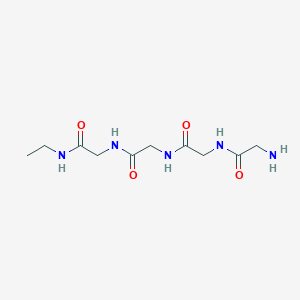
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
